molecular formula C4H2F3N3O2 B13455341 3-nitro-1-(trifluoromethyl)-1H-pyrazole

3-nitro-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13455341
M. Wt: 181.07 g/mol
InChI Key: IOKLCFCPZSYSFT-UHFFFAOYSA-N
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Description

3-nitro-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a nitro group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitro-1H-pyrazole with trifluoromethylating agents. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Formation of 3-amino-1-(trifluoromethyl)-1H-pyrazole.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-nitro-1-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-nitro-1-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties enable the compound to interact with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-(trifluoromethyl)-1H-pyrazole: Lacks the nitro group, affecting its reactivity and applications.

    3-amino-1-(trifluoromethyl)-1H-pyrazole: A reduced form of 3-nitro-1-(trifluoromethyl)-1H-pyrazole with different biological activities.

Uniqueness

This compound is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C4H2F3N3O2

Molecular Weight

181.07 g/mol

IUPAC Name

3-nitro-1-(trifluoromethyl)pyrazole

InChI

InChI=1S/C4H2F3N3O2/c5-4(6,7)9-2-1-3(8-9)10(11)12/h1-2H

InChI Key

IOKLCFCPZSYSFT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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